molecular formula C14H19ClN4O4S B2518468 2,4-Dioxo-N-(2-pyrrolidin-3-ylethyl)-1H-quinazoline-6-sulfonamide;hydrochloride CAS No. 1579767-52-4

2,4-Dioxo-N-(2-pyrrolidin-3-ylethyl)-1H-quinazoline-6-sulfonamide;hydrochloride

Cat. No. B2518468
CAS RN: 1579767-52-4
M. Wt: 374.84
InChI Key: OZGXHPCGHOQGIV-UHFFFAOYSA-N
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Description

The compound "2,4-Dioxo-N-(2-pyrrolidin-3-ylethyl)-1H-quinazoline-6-sulfonamide;hydrochloride" is a quinazoline derivative, which is a class of compounds known for their diverse biological activities. Quinazoline sulfonamides, in particular, have been studied for their potential as therapeutic agents due to their affinity for various biological targets, including histamine receptors and enzymes involved in cancer cell proliferation .

Synthesis Analysis

The synthesis of quinazoline sulfonamides can be complex, involving multiple steps and the use of catalysts to achieve the desired sulfonamide substitution. For example, a one-pot synthesis method using zinc chloride as a catalyst has been developed for the synthesis of N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides, which demonstrates the potential for efficient synthesis of related quinazoline sulfonamides . Additionally, multistep reactions have been employed to synthesize novel sulfonamide derivatives with potential antifungal activity, starting from chloropyridine sulfonamide precursors . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of quinazoline sulfonamides is characterized by the presence of a quinazoline core, which is a bicyclic system consisting of two nitrogen atoms in a fused benzene and pyrimidine ring. The sulfonamide group is a versatile substituent that can enhance the biological activity of the molecule by interacting with target proteins. The presence of a pyrrolidinyl group in the compound may further influence its binding properties and overall bioactivity .

Chemical Reactions Analysis

Quinazoline sulfonamides can undergo various chemical reactions, including cyclocondensation and thermal rearrangement. For instance, methods have been developed for the indirect introduction of the sulfonamide group into quinazoline structures, which involve cyclocondensation reactions . Additionally, thermal rearrangement has been observed in some sulfonamide derivatives, indicating that the compound may exhibit isomerization under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline sulfonamides are influenced by their molecular structure. These properties include solubility, which is important for bioavailability, and the ability to form salts, such as hydrochlorides, which can enhance stability and facilitate formulation. The introduction of various substituents, such as the sulfonamide group, can also improve the physicochemical properties of the compound, as seen in the optimization of quinazoline derivatives for better affinity and inverse agonist behavior at the human histamine H4 receptor .

Scientific Research Applications

Recent Advances on Biological Active Sulfonamide-based Hybrid Compounds

Sulfonamides have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antitumor, anti-neuropathic pain, and many others. Recent studies have focused on creating sulfonamide hybrids by combining sulfonamides with other bioactive scaffolds like coumarin, indole, and quinoline, aiming to develop compounds with enhanced biological activities. Specifically, the synthesis and biological evaluation of quinazoline-containing sulfonamide hybrids have shown promising results in various areas such as antimicrobial and enzyme inhibitory activities. These advancements highlight the potential of sulfonamide-based hybrids in developing new therapeutic agents with improved efficacy and selectivity (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Synthesis and Microbial Studies of Sulfonamides Bearing Quinazolinones

Another significant area of research involves the synthesis of sulfonamide derivatives bearing quinazolinone structures, which have been evaluated for their antimicrobial properties. These studies indicate that certain sulfonamide-quinazolinone hybrids exhibit remarkable antibacterial and antifungal activities, suggesting their potential as leads for developing new antimicrobial agents. Such compounds are synthesized through various chemical reactions, highlighting the chemical versatility of sulfonamide-based structures in generating biologically active molecules (Patel, Patel, Patel, Shaikh, & Patel, 2010).

Enzyme Inhibitory Activities of Sulfonamide Hybrids

The enzyme inhibitory properties of sulfonamide hybrids have also been a focus of recent research, particularly their roles as carbonic anhydrase (CA) and cholinesterase (ChE) inhibitors. New pyridine-2,6-dicarboxamide derivatives containing sulfonamide groups have shown significant inhibitory activities against human carbonic anhydrase and cholinesterase, comparable to known inhibitors. This suggests their potential application in treating diseases where these enzymes are therapeutic targets (Stellenboom & Baykan, 2019).

properties

IUPAC Name

2,4-dioxo-N-(2-pyrrolidin-3-ylethyl)-1H-quinazoline-6-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S.ClH/c19-13-11-7-10(1-2-12(11)17-14(20)18-13)23(21,22)16-6-4-9-3-5-15-8-9;/h1-2,7,9,15-16H,3-6,8H2,(H2,17,18,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGXHPCGHOQGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CCNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)NC3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dioxo-N-(2-pyrrolidin-3-ylethyl)-1H-quinazoline-6-sulfonamide;hydrochloride

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